molecular formula C28H40O9 B1258083 caseanigrescen B

caseanigrescen B

Cat. No.: B1258083
M. Wt: 520.6 g/mol
InChI Key: FACSSBRLFWVHQA-OISZFCHFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caseanigrescen B (C₂₈H₄₀O₉) is a clerodane diterpenoid isolated from Casearia nigrescens in a 2004 study . It was identified as the C-7 deacetylated derivative of caseanigrescen A, distinguished by its molecular formula and NMR spectral data (Table 1) . The compound exhibited potent cytotoxicity against the A2780 human ovarian cancer cell line, with an IC₅₀ value of 0.83 µM, outperforming its structural analogs (caseanigrescens A, C, and D) in bioactivity . Its stereochemistry and functional groups—including acetyl and hydroxyl moieties—are critical to its biological interactions.

Properties

Molecular Formula

C28H40O9

Molecular Weight

520.6 g/mol

IUPAC Name

[(1S,3R,5R,6aS,7S,8S,9R,10R,10aS)-1,3-diacetyloxy-9,10-dihydroxy-7,8-dimethyl-7-(3-methylidenepent-4-enyl)-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] butanoate

InChI

InChI=1S/C28H40O9/c1-8-10-22(31)36-19-13-20-25(34-17(5)29)37-26(35-18(6)30)28(20)21(14-19)27(7,12-11-15(3)9-2)16(4)23(32)24(28)33/h9,13,16,19,21,23-26,32-33H,2-3,8,10-12,14H2,1,4-7H3/t16-,19+,21+,23-,24+,25+,26-,27-,28-/m1/s1

InChI Key

FACSSBRLFWVHQA-OISZFCHFSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1C[C@H]2[C@]([C@@H]([C@H]([C@@H]([C@]23[C@@H](O[C@@H](C3=C1)OC(=O)C)OC(=O)C)O)O)C)(C)CCC(=C)C=C

Canonical SMILES

CCCC(=O)OC1CC2C(C(C(C(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)O)C)(C)CCC(=C)C=C

Origin of Product

United States

Comparison with Similar Compounds

Caseanigrescens A, C, and D

Caseanigrescen B shares a clerodane skeleton with its analogs but differs in substituents and oxygenation (Table 1):

  • Caseanigrescen A (C₃₀H₄₂O₁₀) : Features an additional acetyl group at C-7 compared to B. Despite this structural similarity, its IC₅₀ against A2780 cells is 1.4 µM , 1.7-fold less potent than B .
  • Caseanigrescen C (C₃₀H₄₂O₁₀): Structurally identical to A but differs in stereochemistry. Its IC₅₀ (1.0 µM) suggests minor stereochemical variations minimally impact cytotoxicity .
  • Caseanigrescen D (C₂₈H₄₀O₈) : A C-7 deoxy analog of B, lacking an oxygen atom. Its IC₅₀ (1.0 µM) indicates that oxygen functionality at C-7 enhances potency, as B (with hydroxyl/acetyl groups) is more active .

Table 1. Structural and Bioactivity Comparison of Caseanigrescens A–D

Compound Molecular Formula Key Structural Features IC₅₀ (A2780 Cells, µM)
Caseanigrescen A C₃₀H₄₂O₁₀ C-7 acetylated 1.4
This compound C₂₈H₄₀O₉ C-7 deacetylated, hydroxyl retained 0.83
Caseanigrescen C C₃₀H₄₂O₁₀ Stereochemical variation from A 1.0
Caseanigrescen D C₂₈H₄₀O₈ C-7 deoxygenated 1.0

Hydrolysis Products

Hydrolysis of this compound yields dialdehydes (e.g., compound 6), which exhibit reduced cytotoxicity (IC₅₀ = 3.5 µM). This underscores the importance of intact acetyl/hydroxyl groups for bioactivity .

Comparison with Clerodanes from Other Species

Caseagrewifolin B (Casearia grewiifolia)

Isolated from C. grewiifolia, caseagrewifolin B (IC₅₀ = 6.2–7.0 µM against KB and HepG-2 cells) shares a clerodane backbone but lacks the C-7 modifications seen in this compound. Its lower potency highlights the role of substituent optimization in cytotoxicity .

Caseanigrescen D (C. grewiifolia)

Despite sharing a name with caseanigrescen D from C. nigrescens, the C. This contrasts with this compound’s higher selectivity, suggesting source-dependent bioactivity variations.

Mechanistic Insights and Implications

The superior cytotoxicity of this compound likely stems from its balanced hydrophobicity (from acetyl groups) and hydrogen-bonding capacity (hydroxyl groups), facilitating membrane penetration and target binding. Structural simplification (e.g., deoxygenation in D) or hydrolysis diminishes activity, emphasizing the need for precise functional group preservation in drug design .

Q & A

Basic Research Questions

Q. How can caseanigrescen B be isolated and structurally characterized from natural sources?

  • Methodological Answer : Isolation typically involves bioassay-guided fractionation using solvent extraction, column chromatography, and HPLC. Structural elucidation employs spectroscopic techniques such as 1D/2D NMR and high-resolution mass spectrometry (HR-MS). Absolute configuration determination may require X-ray crystallography, as demonstrated for related clerodane diterpenoids . For novel compounds, ensure purity validation via HPLC (>95%) and reproducibility across independent replicates .

Q. What in vitro assays are suitable for initial cytotoxicity screening of this compound?

  • Methodological Answer : Use standardized cancer cell lines (e.g., KB, HepG-2, LU-1, MCF-7) with IC50 determination via MTT or SRB assays. Include normal cell lines (e.g., NIH/3T3) to assess selectivity. Report results as mean ± SD from triplicate experiments and compare to positive controls (e.g., doxorubicin). Note discrepancies in cell line authentication and culture conditions, which may affect reproducibility .

Q. How can researchers ensure the purity and identity of synthesized this compound derivatives?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Purity assessment with UV/ELSD detection.
  • NMR : Full assignment of proton/carbon signals, including NOESY for stereochemistry.
  • MS : Confirm molecular formula via HR-MS.
    Cross-validate data with synthetic intermediates and reference spectra .

Advanced Research Questions

Q. How should researchers address discrepancies in bioactivity data across studies on this compound?

  • Methodological Answer : Conduct meta-analysis to identify variables:

  • Experimental Design : Compare cell line origins, assay protocols, and compound stability (e.g., solubility in DMSO).
  • Statistical Rigor : Apply the Benjamini-Hochberg procedure to control false discovery rates in multi-testing scenarios .
  • Replication : Validate findings in independent labs with shared protocols .

Q. What statistical approaches control for multiple comparisons when testing this compound across cancer cell lines?

  • Methodological Answer : Use adaptive methods like the Benjamini-Hochberg correction (FDR < 0.05) to adjust p-values for multiple hypotheses. For dose-response studies, employ nonlinear regression models (e.g., log-logistic) to estimate IC50 confidence intervals .

Q. How to design dose-response experiments to determine the therapeutic window of this compound?

  • Methodological Answer :

  • Selective Index (SI) : Calculate SI = IC50(normal cells) / IC50(cancer cells).
  • Dose Range : Use 8–10 concentrations (e.g., 0.1–100 μM) in triplicate.
  • Controls : Include vehicle-only and reference compounds.
    Ensure sample size justification via power analysis (α = 0.05, β = 0.2) .

Q. What in silico methods complement experimental data in elucidating this compound's mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinity to targets (e.g., topoisomerases) using AutoDock Vina.
  • QSAR Models : Relate structural features (e.g., electronegative substituents) to bioactivity.
    Validate predictions with knockdown/overexpression experiments in relevant pathways .

Handling Methodological Challenges

Q. How can researchers ensure reproducibility in this compound experiments?

  • Methodological Answer :

  • Protocol Standardization : Document solvent batches, incubation times, and equipment models.
  • Data Transparency : Share raw spectra, chromatograms, and cell viability curves as supplementary materials .
  • Collaborative Validation : Partner with independent labs to replicate key findings .

Q. What strategies mitigate confounding factors in structural analysis of this compound analogs?

  • Methodological Answer :

  • Crystallization Trials : Screen multiple solvents and temperatures for X-ray-quality crystals.
  • Dynamic NMR : Resolve conformational flexibility in solution.
  • Computational Chemistry : Compare experimental and DFT-calculated NMR chemical shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
caseanigrescen B
Reactant of Route 2
Reactant of Route 2
caseanigrescen B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.